molecular formula C8H6BrF3O2S B1376492 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene CAS No. 648905-23-1

1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene

Cat. No.: B1376492
CAS No.: 648905-23-1
M. Wt: 303.1 g/mol
InChI Key: JPYVBAQNXPMHCF-UHFFFAOYSA-N
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Description

1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene is an organic compound with the molecular formula C8H6BrF3O2S It is characterized by the presence of a bromine atom and a trifluoroethylsulfonyl group attached to a benzene ring

Scientific Research Applications

1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene typically involves the bromination of 4-((2,2,2-trifluoroethyl)sulfonyl)benzene. This can be achieved through the reaction of 4-((2,2,2-trifluoroethyl)sulfonyl)benzene with bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve high purity and yield of the target compound.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The trifluoroethylsulfonyl group can undergo oxidation to form sulfonic acids or sulfonates.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the trifluoroethylsulfonyl group.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Substitution Reactions: Products include 4-((2,2,2-trifluoroethyl)sulfonyl)aniline or 4-((2,2,2-trifluoroethyl)sulfonyl)thiophenol.

    Oxidation Reactions: Products include 4-((2,2,2-trifluoroethyl)sulfonyl)benzenesulfonic acid.

    Reduction Reactions: Products include 4-((2,2,2-trifluoroethyl)sulfonyl)benzene.

Mechanism of Action

The mechanism of action of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene involves its interaction with specific molecular targets and pathways. The bromine atom and trifluoroethylsulfonyl group contribute to its reactivity and ability to form covalent bonds with nucleophilic sites on biomolecules. This can lead to the modulation of biological pathways, such as enzyme inhibition or activation, and the alteration of cellular processes.

Comparison with Similar Compounds

  • 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene
  • 1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene
  • 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
  • 1-Bromo-4-(trifluoromethyl)sulfonylbenzene

Uniqueness: 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene is unique due to the presence of both a bromine atom and a trifluoroethylsulfonyl group, which impart distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-bromo-4-(2,2,2-trifluoroethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O2S/c9-6-1-3-7(4-2-6)15(13,14)5-8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYVBAQNXPMHCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70738489
Record name 1-Bromo-4-(2,2,2-trifluoroethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648905-23-1
Record name 1-Bromo-4-(2,2,2-trifluoroethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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